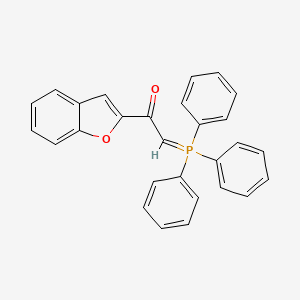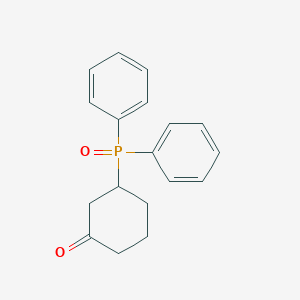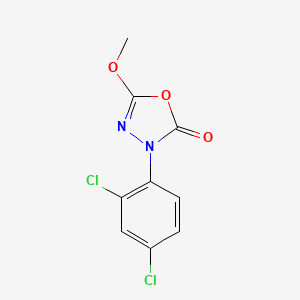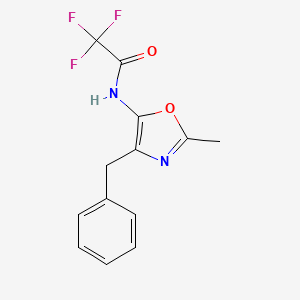
N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoroacetamide moiety attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole intermediate.
Addition of the Trifluoroacetamide Moiety: The trifluoroacetamide group is incorporated through an acylation reaction using trifluoroacetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different substituents replacing the benzyl group.
Aplicaciones Científicas De Investigación
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Benzyl-2-methyloxazol-5-yl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide: Contains an additional benzyl group.
Uniqueness
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
87784-06-3 |
|---|---|
Fórmula molecular |
C13H11F3N2O2 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-17-10(7-9-5-3-2-4-6-9)11(20-8)18-12(19)13(14,15)16/h2-6H,7H2,1H3,(H,18,19) |
Clave InChI |
JNOSBFHJDYYEFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

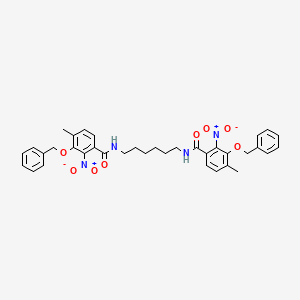
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
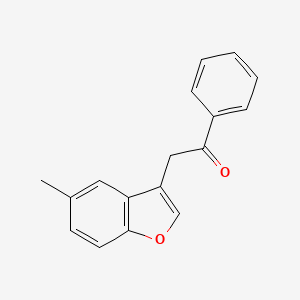
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
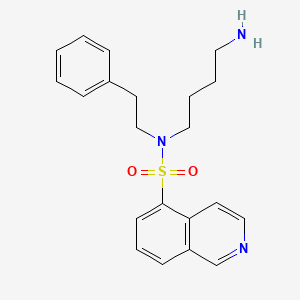
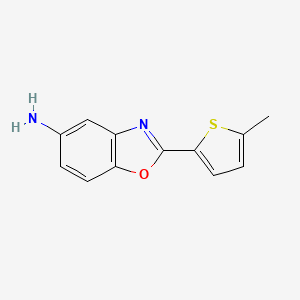

![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
